molecular formula C17H20FN5O2S B2375756 N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899969-78-9

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2375756
CAS No.: 899969-78-9
M. Wt: 377.44
InChI Key: BACSHCHEPWNNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a structurally complex oxalamide derivative characterized by two distinct moieties:

  • N2-Substituent: A 2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl group, combining a fluorinated aromatic ring with a fused thienopyrazole system. This moiety likely enhances π-π stacking interactions and metabolic stability compared to non-fluorinated analogs.

The oxalamide core (N-C(O)-C(O)-N) distinguishes it from simpler acetamide derivatives, offering a rigid planar structure that may influence crystallinity and intermolecular interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2S/c1-22(2)8-7-19-16(24)17(25)20-15-13-9-26-10-14(13)21-23(15)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3,(H,19,24)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACSHCHEPWNNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic organic compound with a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C16H18FN3O2SC_{16}H_{18}F_{N_3}O_2S, with a molecular weight of approximately 335.39 g/mol. The compound features a dimethylamino group and a fluorophenyl substituent, which may influence its interaction with biological targets.

The mechanisms through which this compound may exert its biological effects include:

  • Receptor Binding: The compound likely interacts with various receptors in the body, potentially modulating neurotransmitter systems or other signaling pathways.
  • Enzyme Inhibition: Similar compounds have been noted to inhibit enzymes critical for cancer cell metabolism or bacterial survival.
  • Gene Expression Modulation: There is potential for this compound to affect gene expression related to cell growth and apoptosis.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of oxalamides, it was found that compounds with structural similarities to this compound inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Effects
Research has indicated that oxalamides can exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N1,N1-Dimethyl-N2-{4-[1,3-benzodioxol-5-yloxy]phenyl}oxalamideC18H20N4O5Contains benzodioxole moietyAnticancer
N-[2-(dimethylamino)ethyl]-N'-[4-thiophen-3-ylphenyl]ethanediamideC18H22N4SLacks fluorine substitutionAntimicrobial
4-Fluoro-N-[3-thiophen-2-ylpropyl]benzamideC15H14FN3OSimilar fluorinated structureNeuroactive

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related amide-based derivatives, focusing on substituent effects, crystallinity, and synthetic approaches.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
N1-(2-(Dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide Oxalamide 4-Fluorophenyl, thienopyrazole, dimethylaminoethyl Potential enhanced metabolic stability; rigid planar core for crystallinity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide 3,4-Dichlorophenyl, thiazole Inversion dimers via N–H⋯N hydrogen bonds; twisted aryl-thiazol dihedral (61.8°)
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide 4-Chlorophenyl, thiazole Reduced steric hindrance vs. dichloro analogs; moderate solubility in polar solvents
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide 2-Fluorophenyl, thiazole Ortho-fluorine may disrupt coplanarity; lower melting point vs. chloro analogs

Substituent Effects on Physicochemical Properties

  • Fluorine’s electronegativity also enhances dipole interactions in crystal packing . Chlorine substituents (e.g., in compounds) increase molecular weight and lipophilicity, which may favor membrane permeability but reduce solubility .
  • Thiazole-containing acetamides () exhibit predictable hydrogen-bonding motifs (e.g., R₂²(8) dimers), whereas the oxalamide core may enable distinct packing modes due to its dual carbonyl groups .

Crystallinity and Intermolecular Interactions

  • Compounds : Acetamide derivatives exhibit defined hydrogen-bonding patterns (e.g., N–H⋯N interactions forming inversion dimers), with dihedral angles between aryl and heterocyclic rings influencing packing efficiency .

Preparation Methods

Cyclization of Thioketones

Thioketones react with hydrazines under acidic conditions to form the pyrazole ring. For example, 3-amino-thieno[2,3-b]pyridine derivatives cyclize with oxalic acid diethylester in the presence of sodium alkoxides to yield thieno[3,4-c]pyrazole intermediates.

Reaction Conditions

Reagent Solvent Temperature Yield
Hydrazine hydrate Ethanol Reflux 65–78%
HCl (catalyst) - 80–100°C -

Alternative Route: Thiophene Precursors

Thiophene-3-carboxamides react with hydrazine hydrate to form 3-aminothieno[3,4-c]pyrazoles. For instance, 2-carboxyethyl thiophene derivatives cyclize under basic conditions.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between a brominated thieno[3,4-c]pyrazole and 4-fluorophenylboronic acid is widely used.

Optimized Conditions

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DMF/H₂O (4:1)
Temperature 80°C
Yield 72–85%

Ullmann Coupling

Copper-mediated coupling with 4-fluoroiodobenzene in the presence of a diamine ligand achieves moderate yields (60–68%).

Oxalamide Side Chain Synthesis

The oxalamide bridge is constructed via sequential amidation reactions.

Stepwise Amidation

  • Oxalyl Chloride Activation : The pyrazole amine reacts with oxalyl chloride to form an oxalyl chloride intermediate.
  • Dimethylaminoethylamine Coupling : The intermediate reacts with 2-(dimethylamino)ethylamine in dichloromethane with triethylamine as a base.

Reaction Parameters

Step Conditions Yield
Oxalyl chloride reaction 0°C → RT, 4 h 82%
Amine coupling DCM, Et₃N, 12 h 75%

One-Pot Approach

A one-pot method using in situ generation of the oxalyl chloride intermediate reduces purification steps, achieving 68% overall yield.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization

Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).

Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:1) removes byproducts.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, N(CH₃)₂), 3.45 (t, 2H, CH₂N), 7.12–7.89 (m, 4H, Ar-H).
  • HRMS : [M+H]⁺ calc. 442.1521, found 442.1518.

Industrial-Scale Considerations

Scalable methods prioritize cost efficiency and minimal waste.

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, improving yield (85%) and reducing reaction time (2 h).

Catalyst Recycling

Palladium catalysts immobilized on magnetic nanoparticles are reused for 5 cycles without significant loss.

Challenges and Solutions

  • Regioselectivity : Microwave-assisted synthesis enhances regiocontrol during cyclization.
  • Byproducts : Column chromatography with gradient elution (hexane → ethyl acetate) removes dimeric impurities.

Comparative Analysis of Methods

Method Yield Purity Scalability
Stepwise amidation 75% >98% Moderate
One-pot synthesis 68% 95% High
Continuous flow 85% 99% Industrial

Q & A

Q. What are the common synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves:

  • Step 1: Construction of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazines/hydrazides under reflux conditions .
  • Step 2: Introduction of the 4-fluorophenyl group at the pyrazole C2 position using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3: Oxalamide formation via coupling of the dimethylaminoethylamine moiety with the pyrazole intermediate using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like THF .
  • Purity Control: Employ analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR: To verify substituent positions and amide bond formation (e.g., oxalamide protons at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation (e.g., [M+H]+ ion matching theoretical values within 3 ppm error) .
  • IR Spectroscopy: To identify carbonyl stretches (~1650–1700 cm⁻¹ for amides) and aromatic C–H vibrations .

Q. What initial biological screening assays are recommended?

Prioritize:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to assess anticancer potential .
  • Anti-inflammatory activity via COX-2 inhibition assays or TNF-α suppression in macrophage models .
  • Solubility testing in PBS/DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Strategies include:

  • Substituent Variation: Replace the 4-fluorophenyl group with other aryl/heteroaryl groups (e.g., chlorophenyl, thienyl) to evaluate potency shifts .
  • Oxalamide Linker Modification: Test ethyl vs. propyl spacers or alternative diamines to modulate flexibility and target binding .
  • Pharmacokinetic Profiling: Assess logP (via shake-flask method) and metabolic stability in liver microsomes to prioritize derivatives .

Q. What experimental and computational approaches are used to identify molecular targets?

Combine:

  • Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Molecular Docking: Use AutoDock Vina to screen against kinases (e.g., EGFR, CDK2) or inflammatory targets (e.g., COX-2) based on structural homology .
  • CRISPR-Cas9 Knockout: Validate target involvement by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can contradictory data in biological assays be resolved?

Mitigate discrepancies by:

  • Standardizing Assay Conditions: Use consistent cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
  • Batch Reproducibility: Synthesize multiple compound batches and test in parallel to rule out synthesis variability .
  • Orthogonal Assays: Confirm anti-inflammatory activity via both ELISA (protein-level) and qPCR (gene-level) readouts .

Q. What crystallographic strategies are employed for structural elucidation?

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/acetone mixtures) and solve structures using SHELXL for precise bond angle/geometry analysis .
  • Hydrogen Bond Analysis: Identify key interactions (e.g., N–H⋯O/N) that stabilize the crystal lattice and inform solvation effects .

Data Contradiction and Optimization

Q. How to troubleshoot low yields in the final coupling step?

  • Solvent Optimization: Replace THF with DMF or DCM to improve amine reactivity .
  • Catalyst Screening: Test coupling agents like HATU vs. EDC for enhanced efficiency .
  • Temperature Control: Conduct reactions at 0–4°C to minimize side product formation .

Q. What methods address poor solubility in aqueous buffers?

  • Salt Formation: React with HCl or sodium acetate to improve polar solubility .
  • Prodrug Design: Introduce phosphate or PEG groups at the dimethylaminoethyl moiety .
  • Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles for in vivo delivery .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield RangeReference
Core FormationCyclizationHydrazine hydrate, EtOH, reflux, 12 h60–70%
Fluorophenyl AdditionSuzuki CouplingPd(PPh3)4, K2CO3, DMF/H2O, 80°C75–85%
Oxalamide CouplingAmide Bond FormationEDC, HOBt, THF, rt, 24 h50–65%

Q. Table 2: Common Analytical Parameters

TechniqueCritical ParametersTarget Metrics
HPLCC18 column, 30:70 ACN/H2O, 1 mL/minRetention time ±0.1 min, ≥95% purity
1H NMR500 MHz, DMSO-d6Integration ratios matching expected protons
HRMSESI+, m/z range 100–1000Mass error <5 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.